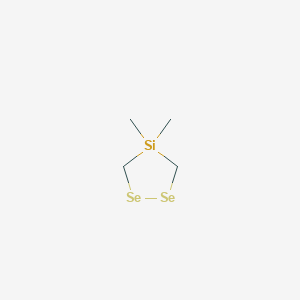
4,4-Dimethyl-1,2,4-diselenasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,2,4-diselenasilolane is a unique organoselenium compound characterized by the presence of selenium atoms within a silolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,4-diselenasilolane typically involves the reaction of organosilicon compounds with selenium reagents under controlled conditions. One common method includes the reaction of 4,4-dimethyl-1,2,4-trisilolane with selenium in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethyl-1,2,4-diselenasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the compound into selenolates or other reduced forms.
Substitution: The compound can participate in substitution reactions where selenium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Diselenides and selenoxides.
Reduction: Selenolates and selenides.
Substitution: Various organoselenium derivatives depending on the substituents used.
Applications De Recherche Scientifique
4,4-Dimethyl-1,2,4-diselenasilolane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it useful in studying selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which 4,4-Dimethyl-1,2,4-diselenasilolane exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can form selenoproteins and other selenium-containing compounds that play crucial roles in cellular processes. The compound’s antioxidant properties are attributed to its ability to neutralize reactive oxygen species and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-1,2,4-trisilolane: Similar in structure but contains silicon instead of selenium.
Diselenides: Compounds containing two selenium atoms bonded together.
Selenoxides: Oxidized forms of organoselenium compounds.
Uniqueness: 4,4-Dimethyl-1,2,4-diselenasilolane is unique due to the presence of selenium atoms within a silolane ring, which imparts distinctive chemical and physical properties
Propriétés
Numéro CAS |
918904-61-7 |
|---|---|
Formule moléculaire |
C4H10Se2Si |
Poids moléculaire |
244.15 g/mol |
Nom IUPAC |
4,4-dimethyl-1,2,4-diselenasilolane |
InChI |
InChI=1S/C4H10Se2Si/c1-7(2)3-5-6-4-7/h3-4H2,1-2H3 |
Clé InChI |
QEORXJITCTYLPD-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Se][Se]C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


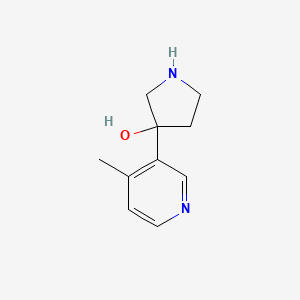
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
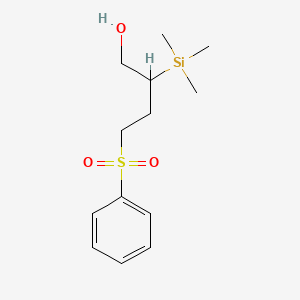
![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)
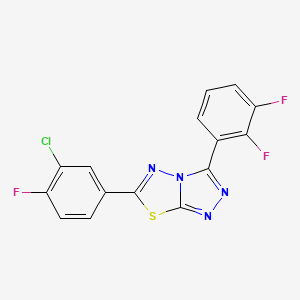
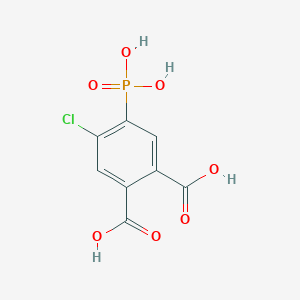
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
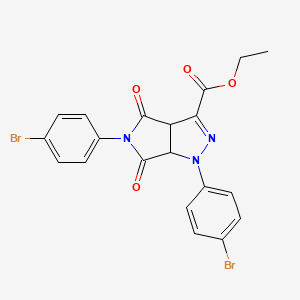
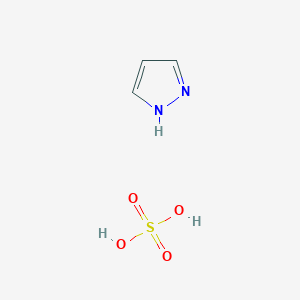
![1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B15173114.png)
![Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B15173118.png)

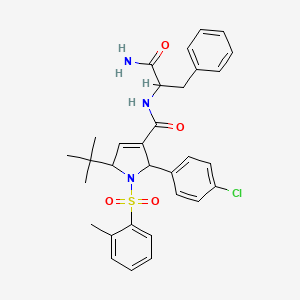
![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)
